molecular formula C7H12ClN3O2S B13639918 4-Chloro-1-(2-(ethylsulfonyl)ethyl)-1h-pyrazol-3-amine

4-Chloro-1-(2-(ethylsulfonyl)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13639918
M. Wt: 237.71 g/mol
InChI Key: CXWKUKPFWDQKBS-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-(ethylsulfonyl)ethyl)-1H-pyrazol-3-amine is a pyrazole-based compound characterized by a chlorine atom at the 4-position, a 2-(ethylsulfonyl)ethyl group at the 1-position, and an amine group at the 3-position of the pyrazole ring.

Properties

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

4-chloro-1-(2-ethylsulfonylethyl)pyrazol-3-amine

InChI

InChI=1S/C7H12ClN3O2S/c1-2-14(12,13)4-3-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10)

InChI Key

CXWKUKPFWDQKBS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCN1C=C(C(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-(ethylsulfonyl)ethyl)-1h-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonylation reactions using ethylsulfonyl chloride (C₂H₅SO₂Cl) in the presence of a base like triethylamine (Et₃N).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-(ethylsulfonyl)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Ammonia, primary amines, thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of substituted pyrazoles

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-(ethylsulfonyl)ethyl)-1h-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Substituent Variations and Key Features

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
Target Compound 2-(Ethylsulfonyl)ethyl C₇H₁₁ClN₄O₂S ~250.5 (calculated) Not explicitly listed High polarity due to sulfonyl group
4-Chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine (4-Chlorophenyl)methyl C₁₀H₉Cl₂N₃ 242.11 1001757-54-5 Lipophilic benzyl substituent
4-Chloro-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-3-amine 2-(Trifluoromethoxy)ethyl C₇H₉ClF₃N₃O 229.59 1496456-77-9 Fluorinated substituent; moderate polarity
4-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine (3,4-Dichlorophenyl)methyl C₁₀H₈Cl₃N₃ 242.11 1001519-30-7 Increased steric bulk and lipophilicity
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Heterocyclic pyrazolylmethyl C₁₀H₁₄ClN₅ 239.7 1004452-01-0 Bicyclic structure; potential for π-π interactions
4-Chloro-1-(2-(diethylamino)ethyl)-1H-pyrazol-3-amine 2-(Diethylamino)ethyl C₉H₁₇ClN₄ Not listed Ref: 10-F698859 Basic amino group; enhanced solubility in acidic conditions

Physicochemical and Functional Comparisons

  • Polarity and Solubility: The target compound’s ethylsulfonyl group significantly increases polarity compared to benzyl (e.g., ) or trifluoromethoxy () substituents. This enhances water solubility but may reduce membrane permeability.
  • Steric and Electronic Effects :

    • Bulky substituents like (3,4-dichlorophenyl)methyl () introduce steric hindrance, which could influence binding interactions in biological targets.
    • Heterocyclic substituents (e.g., ) may enable additional binding modes through π-π stacking or hydrogen bonding.
  • Synthetic Accessibility :

    • Copper-catalyzed coupling methods (as in ) are applicable to pyrazole derivatives, though sulfonyl-containing analogs may require specialized sulfonation steps.

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